molecular formula C19H27N3O B4246371 N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]formamide

N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]formamide

Cat. No.: B4246371
M. Wt: 313.4 g/mol
InChI Key: OUPJBAZHQHBSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]formamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of a benzimidazole ring fused with a cyclohexylethyl group and a formamide group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels for industrial use .

Chemical Reactions Analysis

Types of Reactions

N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]formamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Benzimidazole derivatives are known for their pharmacological properties, including antiviral, anticancer, and antimicrobial activities. This compound may have similar potential.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]formamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The cyclohexylethyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

What sets N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]formamide apart is its unique combination of the benzimidazole ring with a cyclohexylethyl group and a formamide group. This structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c23-15-20-13-6-11-19-21-17-9-4-5-10-18(17)22(19)14-12-16-7-2-1-3-8-16/h4-5,9-10,15-16H,1-3,6-8,11-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPJBAZHQHBSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CCCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]formamide
Reactant of Route 2
Reactant of Route 2
N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]formamide
Reactant of Route 3
Reactant of Route 3
N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]formamide
Reactant of Route 4
N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]formamide
Reactant of Route 5
Reactant of Route 5
N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]formamide
Reactant of Route 6
Reactant of Route 6
N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.